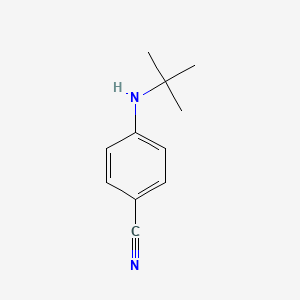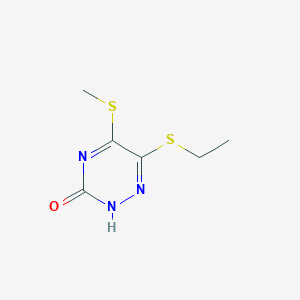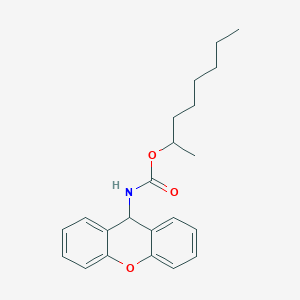
octan-2-yl N-(9H-xanthen-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl N-(9H-xanthen-9-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields. It consists of an octan-2-yl group attached to a xanthen-9-yl carbamate moiety. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of octan-2-ol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-2-yl N-(9H-xanthen-9-yl)carbamate can undergo oxidation reactions, particularly at the octan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the xanthen-9-yl moiety, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups at the xanthen-9-yl moiety.
Scientific Research Applications
Chemistry: Octan-2-yl N-(9H-xanthen-9-yl)carbamate is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a potential therapeutic agent due to its bioactive properties.
Medicine: The compound’s potential medicinal applications include its use as a drug candidate for treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an additive in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of octan-2-yl N-(9H-xanthen-9-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may activate or inhibit enzymes involved in oxidative stress responses, thereby exerting its effects.
Comparison with Similar Compounds
Octan-2-yl palmitate: Similar in structure but differs in the ester linkage and fatty acid chain length.
Xanthen-9-yl carbamate derivatives: Compounds with variations in the alkyl group attached to the carbamate moiety.
Uniqueness: Octan-2-yl N-(9H-xanthen-9-yl)carbamate stands out due to its specific combination of the octan-2-yl group and xanthen-9-yl carbamate, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
7473-60-1 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
octan-2-yl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-6-11-16(2)25-22(24)23-21-17-12-7-9-14-19(17)26-20-15-10-8-13-18(20)21/h7-10,12-16,21H,3-6,11H2,1-2H3,(H,23,24) |
InChI Key |
WJHKZQXSUBZUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


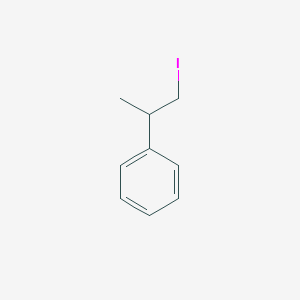

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

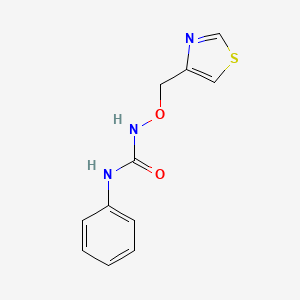
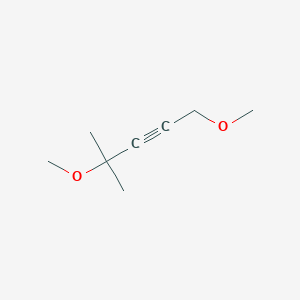
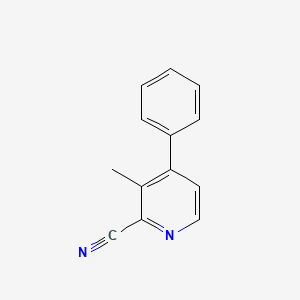

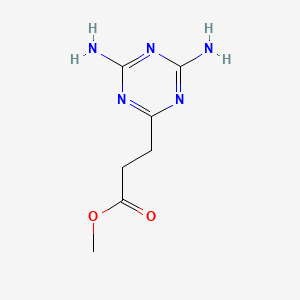
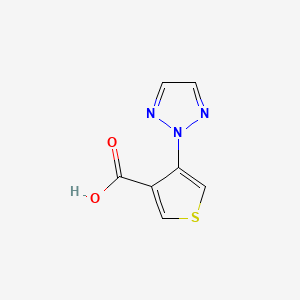
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
